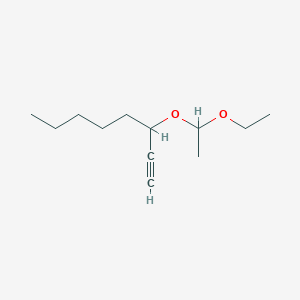
3-(1-Ethoxyethoxy)oct-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Ethoxyethoxy)oct-1-yne is an organic compound belonging to the class of alkynes, which are characterized by a carbon-carbon triple bond. This compound has the molecular formula C10H18O2 and is known for its unique structure, which includes an ethoxyethoxy group attached to an octyne backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethoxyethoxy)oct-1-yne typically involves the alkylation of acetylide anions. This process begins with the deprotonation of a terminal alkyne using a strong base such as sodium hydride (NaH) to form the acetylide anion. The acetylide anion then undergoes nucleophilic substitution with an appropriate alkyl halide to form the desired alkyne .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of advanced purification techniques such as distillation and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Ethoxyethoxy)oct-1-yne can undergo various types of chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to form alkenes or alkanes.
Substitution: The ethoxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and strong bases such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted alkynes.
Applications De Recherche Scientifique
3-(1-Ethoxyethoxy)oct-1-yne has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(1-Ethoxyethoxy)oct-1-yne involves its interaction with various molecular targets. The triple bond in the alkyne can participate in nucleophilic addition reactions, while the ethoxyethoxy group can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Octyne: A simpler alkyne with a similar carbon backbone but without the ethoxyethoxy group.
3-(1-Ethoxyethoxy)but-1-yne: A shorter alkyne with a similar functional group arrangement.
1-Butyne: Another simple alkyne with a shorter carbon chain.
Uniqueness
3-(1-Ethoxyethoxy)oct-1-yne is unique due to the presence of the ethoxyethoxy group, which imparts distinct chemical properties and reactivity compared to other alkynes. This functional group can participate in various chemical reactions, making the compound versatile for different applications .
Propriétés
Numéro CAS |
60741-07-3 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
3-(1-ethoxyethoxy)oct-1-yne |
InChI |
InChI=1S/C12H22O2/c1-5-8-9-10-12(6-2)14-11(4)13-7-3/h2,11-12H,5,7-10H2,1,3-4H3 |
Clé InChI |
FOVQPMOACDWGRE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C#C)OC(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















